molecular formula C21H28N2 B12475187 1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12475187
M. Wt: 308.5 g/mol
InChI Key: YDJKHTVCSPDZAO-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine is a compound belonging to the piperazine class of chemicals Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of readily available starting materials. The operational simplicity and availability of reactants make these methods suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C21H28N2/c1-19-7-5-10-21(17-19)18-23-15-13-22(14-16-23)12-6-11-20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3

InChI Key

YDJKHTVCSPDZAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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